molecular formula C11H13N3 B12910904 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine CAS No. 880-80-8

1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine

Cat. No.: B12910904
CAS No.: 880-80-8
M. Wt: 187.24 g/mol
InChI Key: QHNZQFXEWINVQD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine can be synthesized through various methods. One common approach involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with benzaldehyde . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to form stable complexes with transition metals further enhances its applicability in various fields .

Properties

CAS No.

880-80-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-imine

InChI

InChI=1S/C11H13N3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8,12H,1-2H3

InChI Key

QHNZQFXEWINVQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N)N(N1C)C2=CC=CC=C2

Origin of Product

United States

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